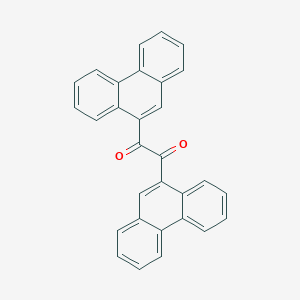
O-ethyl 3-methylphenylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-ethyl 3-methylphenylthiocarbamate (EMPTC) is a synthetic compound that belongs to the family of thiocarbamate herbicides. It is widely used as a selective herbicide in agriculture to control grassy weeds in crops such as rice, wheat, and corn. EMPTC has a broad spectrum of activity against various weed species and is considered a cost-effective solution for weed control.
Mechanism of Action
O-ethyl 3-methylphenylthiocarbamate acts as a selective herbicide by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and ultimately results in its death.
Biochemical and Physiological Effects:
O-ethyl 3-methylphenylthiocarbamate has been shown to affect the growth and development of plants by inhibiting the synthesis of fatty acids. It also affects the photosynthetic process by reducing the chlorophyll content of the plant. Additionally, O-ethyl 3-methylphenylthiocarbamate has been shown to have a negative impact on soil microorganisms, which can lead to a decrease in soil fertility.
Advantages and Limitations for Lab Experiments
O-ethyl 3-methylphenylthiocarbamate is a cost-effective solution for weed control and has a broad spectrum of activity against various weed species. Its selective mode of action makes it an ideal herbicide for crops such as rice, wheat, and corn. However, O-ethyl 3-methylphenylthiocarbamate has limitations in terms of its impact on the environment and soil microorganisms, which can have negative consequences for soil fertility and crop productivity.
Future Directions
Future research on O-ethyl 3-methylphenylthiocarbamate could focus on developing new formulations that reduce its impact on the environment and soil microorganisms. Additionally, studies could be conducted to investigate the potential of O-ethyl 3-methylphenylthiocarbamate as a lead compound for the development of new herbicides with improved efficacy and selectivity. Finally, research could be conducted to investigate the potential of O-ethyl 3-methylphenylthiocarbamate as a tool for studying the metabolic processes of plants and their interactions with the environment.
Synthesis Methods
O-ethyl 3-methylphenylthiocarbamate is synthesized from the reaction of 3-methylphenyl isothiocyanate with ethyl alcohol in the presence of a base. The reaction yields O-ethyl 3-methylphenylthiocarbamate as a white crystalline solid with a melting point of 83-85°C.
Scientific Research Applications
O-ethyl 3-methylphenylthiocarbamate has been extensively studied for its herbicidal properties and has been used in various scientific research applications. It has been used to investigate the effect of herbicides on soil microorganisms, the impact of herbicides on the environment, and the development of new herbicides.
properties
Product Name |
O-ethyl 3-methylphenylthiocarbamate |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
O-ethyl N-(3-methylphenyl)carbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-3-12-10(13)11-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H,11,13) |
InChI Key |
WLHVACSSRSCZGR-UHFFFAOYSA-N |
SMILES |
CCOC(=S)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCOC(=S)NC1=CC=CC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)





![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)



